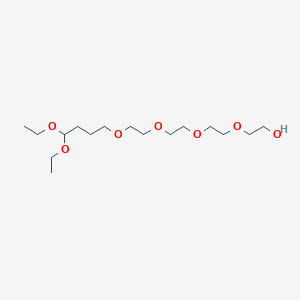
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL is a chemical compound with the molecular formula C16H34O7 It is a member of the polyether family, characterized by multiple ether linkages in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL typically involves the reaction of ethylene oxide with a suitable alcohol under controlled conditions. The process may include multiple steps of ethoxylation, where ethylene oxide is added to the alcohol in the presence of a catalyst, such as potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous processes involving large-scale reactors. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex polyether structures.
Biology: The compound is employed in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the production of lubricants, detergents, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and solubility of other compounds, making it useful in various applications. The compound’s ability to form hydrogen bonds and interact with hydrophobic and hydrophilic regions of molecules is key to its functionality.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: Similar in structure but lacks the ethoxy group at the 16th position.
Pentaethylene glycol monobutyl ether: Another polyether compound with similar properties but different chain length and substituents.
Uniqueness
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL is unique due to its specific arrangement of ether linkages and the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
672305-33-8 |
|---|---|
Molecular Formula |
C16H34O7 |
Molecular Weight |
338.44 g/mol |
IUPAC Name |
2-[2-[2-[2-(4,4-diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O7/c1-3-22-16(23-4-2)6-5-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
ZOKHMQUCMHUJMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCOCCOCCOCCOCCO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















